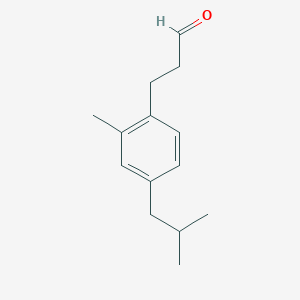

3-(4-Isobutyl-2-methylphenyl)propanal

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-Isobutyl-2-methylphenyl)propanal, also known as Nympheal, is a chemical compound with the molecular formula C14H20O. It is a perfumery ingredient known for its floral aldehydic odor, reminiscent of linden blossom. This compound is considered a modern and more benign alternative to traditional perfumery ingredients like Lilial .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Isobutyl-2-methylphenyl)propanal involves several steps. One common method starts with the electrophilic bromination of 1-isobutyl-3-methylbenzene. The brominated product is then reacted with magnesium and dimethylformamide to yield the corresponding benzaldehyde. This benzaldehyde is subsequently reacted with ethyl vinyl ether and hydrogenated to produce the desired compound .

Industrial Production Methods

For industrial-scale production, continuous dehydrogenation of a mixture of 3- and 5-isobutyl-1-methylcyclohex-1-ene is used as a feedstock. Various routes, including carbonylation, Heck reaction, and Friedel–Crafts reaction, have been explored to introduce the propanal moiety .

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Isobutyl-2-methylphenyl)propanal undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

Oxidation: Jones oxidation using chromium trioxide and sulfuric acid.

Reduction: Hydrogenation using palladium on carbon as a catalyst.

Substitution: Bromination using bromine in the presence of a Lewis acid.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Brominated aromatic compounds.

Aplicaciones Científicas De Investigación

Applications in Perfumery

Nympheal is primarily used in the fragrance industry due to its appealing scent profile. Its applications include:

- Fine Fragrance Formulations : Nympheal is utilized in high-end perfumes where a fresh and floral note is desired.

- Household Products : It is incorporated into air fresheners and scented candles to provide a pleasant aroma.

- Cosmetics : The compound is also found in lotions and creams, enhancing their sensory appeal.

Table 1: Comparison of Nympheal with Other Fragrance Ingredients

| Compound | Scent Profile | Common Uses |

|---|---|---|

| Nympheal | Floral, linden blossom | Fine fragrances, cosmetics |

| Lilial | Muguet | Fine fragrances |

| Bourgeonal | Floral, sweet | Household products |

Table 2: Summary of Synthesis Methods

| Method | Yield (%) | Challenges |

|---|---|---|

| Heck Reaction | 37 - 73 | Regioselectivity issues |

| Friedel-Crafts Acylation | High | Requires careful catalyst management |

Case Studies

Several studies have documented the successful application and synthesis of Nympheal:

- Study on Odor Characterization : Research published in Organic Process Research & Development highlights the olfactory assessment of Nympheal compared to other aldehydes. It was found that Nympheal presents a more natural scent profile, making it preferable for modern fragrances .

- Industrial Scale-Up : A case study focused on scaling up the production of Nympheal for commercial use demonstrated significant advancements in synthetic routes that improved yield and reduced costs associated with production .

Safety and Environmental Considerations

While Nympheal is valued for its fragrance properties, safety assessments indicate potential hazards:

- Skin Irritation : It may cause skin irritation upon contact.

- Aquatic Toxicity : The compound poses risks to aquatic life, necessitating careful handling and disposal.

Table 3: Safety Profile Summary

| Hazard Type | Description |

|---|---|

| Skin Irritation | Causes irritation upon contact |

| Aquatic Toxicity | Toxic to aquatic organisms |

Mecanismo De Acción

The mechanism of action of 3-(4-Isobutyl-2-methylphenyl)propanal involves its interaction with olfactory receptors in the nasal epithelium. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic floral odor. The molecular targets include olfactory receptor proteins, and the pathways involved are related to G-protein coupled receptor signaling .

Comparación Con Compuestos Similares

Similar Compounds

Lilial: Another perfumery ingredient with a floral aldehydic odor.

Bourgeonal: Known for its lily-of-the-valley scent.

3-(4-tert-Butylphenyl)-2-methylpropanoic acid: A carboxylic acid metabolite of a similar aromatic aldehyde

Uniqueness

3-(4-Isobutyl-2-methylphenyl)propanal is unique due to its linden blossom-like odor, which is considered more natural compared to other similar compounds. It also has a strategically placed methyl group in the 2-position, ensuring its biological safety and introducing a level of asymmetry that poses regiochemical challenges in its synthesis .

Propiedades

Número CAS |

1637294-12-2 |

|---|---|

Fórmula molecular |

C14H20O |

Peso molecular |

204.31 g/mol |

Nombre IUPAC |

3-[2-methyl-4-(2-methylpropyl)phenyl]propanal |

InChI |

InChI=1S/C14H20O/c1-11(2)9-13-6-7-14(5-4-8-15)12(3)10-13/h6-8,10-11H,4-5,9H2,1-3H3 |

Clave InChI |

UKZXPOJABTXLMK-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=CC(=C1)CC(C)C)CCC=O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.